molecular formula C26H19FN6O3 B11343189 (2E)-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11343189
M. Wt: 482.5 g/mol
InChI Key: WYOFTZMRJCIWMX-NTEUORMPSA-N
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Description

The compound (2E)-N-[7-(4-fluorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a complex organic molecule that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with fluorophenyl, phenyl, and nitrophenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[7-(4-fluorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of Substituents: The fluorophenyl, phenyl, and nitrophenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the triazolopyrimidine intermediate and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.

Major Products

    Oxidation: Oxidized derivatives such as phenols and quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound is investigated for its potential medicinal properties, including its ability to interact with specific enzymes or receptors. This can lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[7-(4-fluorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[7-(4-chlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-[7-(4-methylphenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[7-(4-fluorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C26H19FN6O3

Molecular Weight

482.5 g/mol

IUPAC Name

(E)-N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C26H19FN6O3/c27-20-12-10-19(11-13-20)23-16-22(18-6-2-1-3-7-18)28-26-30-25(31-32(23)26)29-24(34)14-9-17-5-4-8-21(15-17)33(35)36/h1-16,23H,(H2,28,29,30,31,34)/b14-9+

InChI Key

WYOFTZMRJCIWMX-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])N2)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])N2)C5=CC=C(C=C5)F

Origin of Product

United States

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